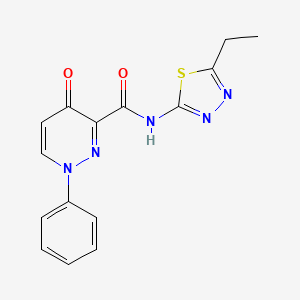

N-(5-ethyl-1,3,4-thiadiazol-2-yl)-4-oxo-1-phenyl-1,4-dihydropyridazine-3-carboxamide

Description

N-(5-ethyl-1,3,4-thiadiazol-2-yl)-4-oxo-1-phenyl-1,4-dihydropyridazine-3-carboxamide is a heterocyclic compound featuring a 1,3,4-thiadiazole ring linked via a carboxamide group to a 4-oxo-1-phenyl-1,4-dihydropyridazine moiety. The ethyl substituent on the thiadiazole ring and the unsubstituted phenyl group on the dihydropyridazine core define its structural uniqueness.

Properties

Molecular Formula |

C15H13N5O2S |

|---|---|

Molecular Weight |

327.4 g/mol |

IUPAC Name |

N-(5-ethyl-1,3,4-thiadiazol-2-yl)-4-oxo-1-phenylpyridazine-3-carboxamide |

InChI |

InChI=1S/C15H13N5O2S/c1-2-12-17-18-15(23-12)16-14(22)13-11(21)8-9-20(19-13)10-6-4-3-5-7-10/h3-9H,2H2,1H3,(H,16,18,22) |

InChI Key |

UZZXBQBRXIPTSH-UHFFFAOYSA-N |

Canonical SMILES |

CCC1=NN=C(S1)NC(=O)C2=NN(C=CC2=O)C3=CC=CC=C3 |

Origin of Product |

United States |

Preparation Methods

The synthesis of N-(5-ethyl-1,3,4-thiadiazol-2-yl)-4-oxo-1-phenyl-1,4-dihydropyridazine-3-carboxamide typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the reaction of 5-ethyl-1,3,4-thiadiazole-2-amine with appropriate reagents to introduce the pyridazine and carboxamide functionalities. The reaction conditions often include the use of solvents like acetonitrile and catalysts such as triethylamine . Industrial production methods may involve optimization of these reaction conditions to achieve higher yields and purity.

Chemical Reactions Analysis

N-(5-ethyl-1,3,4-thiadiazol-2-yl)-4-oxo-1-phenyl-1,4-dihydropyridazine-3-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific functional groups. Common reagents and conditions used in these reactions include solvents like ethanol, methanol, and catalysts like palladium on carbon.

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the anticancer properties of compounds related to the thiadiazole and dihydropyridazine structures. For instance, derivatives of this compound have shown promising results in inhibiting cancer cell proliferation.

Case Study: Anticancer Efficacy

A study demonstrated that certain derivatives exhibited significant growth inhibition percentages against various cancer cell lines, such as SNB-19 and OVCAR-8, with percent growth inhibitions reaching up to 86.61% . This suggests that compounds with similar structures may target critical pathways in cancer cell metabolism.

Antimicrobial Properties

The antimicrobial potential of thiadiazole derivatives has been well-documented. These compounds often exhibit activity against both gram-positive and gram-negative bacteria.

Case Study: Antimicrobial Screening

In a systematic evaluation, synthesized compounds based on the thiadiazole framework were tested against various microbial strains. Results indicated enhanced activity against gram-positive bacteria compared to their gram-negative counterparts, with particular efficacy noted against Bacillus species . Such findings emphasize the potential for developing new antimicrobial agents from this compound class.

Synthesis and Characterization

The synthesis of N-(5-ethyl-1,3,4-thiadiazol-2-yl)-4-oxo-1-phenyl-1,4-dihydropyridazine-3-carboxamide involves several chemical transformations that yield derivatives with varied biological activities.

Synthesis Overview

The synthesis typically involves reactions that introduce the thiadiazole moiety into a dihydropyridazine framework. Characterization techniques such as NMR and IR spectroscopy are employed to confirm the structure and purity of the synthesized compounds .

Structure–Activity Relationship (SAR)

Understanding the relationship between chemical structure and biological activity is crucial for optimizing the efficacy of these compounds.

Research Insights

Studies have shown that modifications to the thiadiazole ring can significantly influence the compound's biological activity. For example, substituents at specific positions on the ring can enhance anticancer or antimicrobial properties . This information is vital for guiding future synthetic efforts aimed at developing more potent derivatives.

Toxicity and Safety Assessment

As with any new therapeutic agent, evaluating toxicity is essential for determining its viability as a drug candidate.

Toxicological Studies

In silico models have been utilized to predict the toxicity profiles of these compounds, providing insights into their safety for potential therapeutic use. Compounds exhibiting low toxicity alongside high biological activity are prioritized for further development .

Summary Table of Applications

Mechanism of Action

The mechanism of action of N-(5-ethyl-1,3,4-thiadiazol-2-yl)-4-oxo-1-phenyl-1,4-dihydropyridazine-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its biological effects. The exact molecular targets and pathways involved are still under investigation, but studies suggest that the thiadiazole moiety plays a crucial role in its activity .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues with Thiadiazole Modifications

Modifications to the thiadiazole ring significantly influence physicochemical and biological properties:

- Ethyl vs.

- Quinolone Core vs. Dihydropyridazine: Replacement of dihydropyridazine with a quinolone scaffold (as in ) introduces a DNA gyrase inhibition mechanism, which is absent in the target compound .

Aryl Group Variations on the Dihydropyridazine Ring

The phenyl group’s substitution pattern affects electronic and steric interactions:

Biological Activity

N-(5-ethyl-1,3,4-thiadiazol-2-yl)-4-oxo-1-phenyl-1,4-dihydropyridazine-3-carboxamide is a heterocyclic compound that has garnered interest due to its diverse biological activities. This article delves into its biological activity, synthesis, and potential applications in medicinal chemistry.

The compound's molecular formula is , with a molecular weight of approximately 304.37 g/mol. The structure features a thiadiazole ring, which is often associated with various pharmacological effects.

Biological Activity

Research indicates that compounds containing thiadiazole moieties exhibit a range of biological activities including:

- Antimicrobial Activity : Studies have shown that thiadiazole derivatives can inhibit the growth of various bacterial strains. For instance, N-(5-ethyl-1,3,4-thiadiazol-2-yl)-4-oxo derivatives have demonstrated significant antibacterial properties against Gram-positive and Gram-negative bacteria .

- Anticancer Properties : The compound has been investigated for its potential anticancer effects. In vitro studies have indicated that it can induce apoptosis in cancer cell lines through the modulation of signaling pathways related to cell survival and proliferation .

- Anti-inflammatory Effects : Thiadiazole derivatives are known to exhibit anti-inflammatory properties. Research suggests that N-(5-ethyl-1,3,4-thiadiazol-2-yl)-4-oxo compounds can inhibit pro-inflammatory cytokines and enzymes, making them potential candidates for treating inflammatory diseases .

The exact mechanism of action for N-(5-ethyl-1,3,4-thiadiazol-2-yl)-4-oxo derivatives is not fully elucidated; however, it is believed to involve:

- Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes involved in metabolic pathways.

- Receptor Modulation : It could potentially interact with various receptors, influencing cellular signaling cascades.

- Oxidative Stress Reduction : By scavenging free radicals, these compounds may reduce oxidative stress in cells .

Case Study 1: Antimicrobial Activity

A study evaluated the antimicrobial efficacy of several thiadiazole derivatives against Staphylococcus aureus and Escherichia coli. The results showed that N-(5-ethyl-1,3,4-thiadiazol-2-yl)-4-oxo exhibited a minimum inhibitory concentration (MIC) of 32 µg/mL against both strains, indicating potent antibacterial activity .

Case Study 2: Anticancer Efficacy

In vitro tests on human breast cancer cell lines (MCF7) revealed that treatment with N-(5-ethyl-1,3,4-thiadiazol-2-yl)-4-oxo resulted in a significant reduction in cell viability (IC50 = 15 µM). The study suggested that the compound induces apoptosis via the intrinsic pathway .

Data Tables

| Property | Value |

|---|---|

| Molecular Formula | C₁₄H₁₆N₄O₂S |

| Molecular Weight | 304.37 g/mol |

| Antibacterial MIC | 32 µg/mL |

| Anticancer IC50 | 15 µM |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.